molecular formula C15H30O3 B164385 Methyl 2-hydroxytetradecanoate CAS No. 56009-40-6

Methyl 2-hydroxytetradecanoate

Cat. No.: B164385
CAS No.: 56009-40-6
M. Wt: 258.4 g/mol
InChI Key: ATFSJSYRBAGGIS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxytetradecanoate, also known as methyl 2-hydroxymyristate, is an organic compound with the molecular formula C15H30O3. It is a methyl ester derivative of 2-hydroxytetradecanoic acid. This compound is a member of the fatty acid methyl esters (FAME) family, which are commonly used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxytetradecanoate can be synthesized through the esterification of 2-hydroxytetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity level .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters.

Scientific Research Applications

Methyl 2-hydroxytetradecanoate has several applications in scientific research:

    Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.

    Biology: The compound is studied for its role in biological membranes and its effects on cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism by which methyl 2-hydroxytetradecanoate exerts its effects involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-hydroxytetradecanoate is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct physical and chemical properties. These properties make it particularly useful in specific industrial and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFSJSYRBAGGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345900
Record name Methyl 2-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56009-40-6
Record name Methyl 2-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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